molecular formula C13H20N4O3 B187738 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol CAS No. 330177-51-0

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol

Cat. No.: B187738
CAS No.: 330177-51-0
M. Wt: 280.32 g/mol
InChI Key: LWKATNRNJGJLAS-UHFFFAOYSA-N
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Description

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol is a chemical compound that belongs to the class of arylaminoethanols. It has the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol involves several steps One common synthetic route starts with the nitration of a suitable aromatic compound to introduce the nitro groupThe final step involves the reduction of the nitro group to an amino group and the subsequent attachment of the ethanol moiety . Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol involves its interaction with specific molecular targets. The piperazine ring and nitrophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol can be compared with other similar compounds, such as:

    2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}propanol: Similar structure but with a propanol moiety.

    2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}butanol: Similar structure but with a butanol moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3-methylpiperazin-1-yl)-2-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-10-9-16(6-4-14-10)11-2-3-13(17(19)20)12(8-11)15-5-7-18/h2-3,8,10,14-15,18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKATNRNJGJLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386589
Record name 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330177-51-0
Record name 2-[5-(3-Methylpiperazin-1-yl)-2-nitroanilino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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